Iodolevetimide
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Overview
Description
Iodolevetimide is a compound known for its role in binding to muscarinic receptors in the heart. It is the pharmacologically inactive enantiomer of iododexetimide.
Preparation Methods
The synthesis of iodolevetimide involves electrophilic iododesilylation. The process typically uses sodium iodide in trifluoroacetic acid as the solvent and chloramine-T as the oxidizing agent. The reaction is followed by N-methylation using methyl iodide. The radiotracers are then purified using semi-preparative high-performance liquid chromatography (HPLC) with radiochemical yields of approximately 80% .
Chemical Reactions Analysis
Iodolevetimide undergoes several types of chemical reactions, including:
Electrophilic Iododesilylation:
N-Methylation: This reaction involves the addition of a methyl group to the nitrogen atom in the molecule using methyl iodide.
Common reagents used in these reactions include sodium iodide, trifluoroacetic acid, chloramine-T, and methyl iodide. The major products formed from these reactions are this compound and its radiolabeled derivatives .
Scientific Research Applications
Iodolevetimide has several scientific research applications, including:
Nuclear Medicine: It is used as a radioligand for single-photon emission computed tomography (SPECT) imaging of myocardial muscarinic receptors.
Molecular Imaging: This compound is used in the characterization of muscarinic receptors in the heart, providing valuable information about receptor changes in various disease states.
Mechanism of Action
Iodolevetimide exerts its effects by binding to muscarinic receptors in the heart. as the pharmacologically inactive enantiomer, it demonstrates very low myocardial retention and non-specific binding. This stereoselectivity is crucial for distinguishing between active and inactive enantiomers in receptor binding studies .
Comparison with Similar Compounds
Iodolevetimide is often compared with its active enantiomer, iododexetimide. While iododexetimide shows high affinity and specific binding to muscarinic receptors, this compound does not exhibit significant myocardial retention. This distinction is important for imaging studies where specific receptor binding is required .
Similar Compounds
Iododexetimide: The active enantiomer with high affinity for muscarinic receptors.
N-Methyl-4-iododexetimide: Another radiolabeled compound used for imaging muscarinic receptors.
Properties
CAS No. |
119477-44-0 |
---|---|
Molecular Formula |
C23H25IN2O2 |
Molecular Weight |
488.4 g/mol |
IUPAC Name |
(3R)-3-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-3-phenylpiperidine-2,6-dione |
InChI |
InChI=1S/C23H25IN2O2/c24-20-8-6-17(7-9-20)16-26-14-11-19(12-15-26)23(18-4-2-1-3-5-18)13-10-21(27)25-22(23)28/h1-9,19H,10-16H2,(H,25,27,28)/t23-/m0/s1 |
InChI Key |
WJLRTFJPHDSXAF-QHCPKHFHSA-N |
Isomeric SMILES |
C1CN(CCC1[C@]2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)I |
Canonical SMILES |
C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)I |
Origin of Product |
United States |
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